2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Description
2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C17H10ClN3O3 and its molecular weight is 339.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0410689 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the structural similarity to indole derivatives that the compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting its biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple biochemical pathways. These could include pathways involved in inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, and cholinesterase activity.
Pharmacokinetics
It is known that indole derivatives, which are structurally similar to this compound, are generally neutral and hydrophobic, allowing them to pass through biological membranes in vivo This suggests that the compound likely has good bioavailability
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that this compound likely has a wide range of effects at the molecular and cellular level. These could include inhibition of viral replication, reduction of inflammation, induction of cancer cell death, neutralization of oxidative stress, inhibition of microbial growth, disruption of tubercular infection, regulation of glucose metabolism, inhibition of malaria parasite lifecycle, and inhibition of cholinesterase activity.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3/c18-13-8-4-3-7-12(13)15-19-14(24-20-15)9-21-16(22)10-5-1-2-6-11(10)17(21)23/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVFUUZPSEPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.